

A Comparative Analysis of the Biological Potency of N-Methyl Omeprazole and Omeprazole

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Compound of Interest

Compound Name: *N-Methyl omeprazole*

Cat. No.: B580350

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This guide provides a detailed comparison of the biological potency of **N-Methyl omeprazole** and its parent compound, omeprazole. While omeprazole is a well-characterized proton pump inhibitor (PPI), publicly available pharmacological data for **N-Methyl omeprazole**, an impurity and structural analog, is scarce. This document summarizes the known properties of both compounds, outlines standard experimental protocols for their comparison, and discusses the potential implications of N-methylation on biological activity.

Data Presentation: A Head-to-Head Look

A direct quantitative comparison of biological potency is hampered by the lack of published data for **N-Methyl omeprazole**. The following tables summarize the available chemical and physical properties, alongside the established biological activity of omeprazole.

Table 1: Chemical and Physical Properties

Property	Omeprazole	N-Methyl Omeprazole
IUPAC Name	5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	6-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[1]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₃ S	C ₁₈ H ₂₁ N ₃ O ₃ S[1]
Molar Mass	345.42 g/mol	359.44 g/mol [1]
CAS Number	73590-58-6	784143-42-6[1]

Table 2: In Vitro Biological Potency of Omeprazole against H⁺/K⁺-ATPase

Assay Conditions	IC ₅₀ (μM)	Reference
Histamine-induced acid formation	0.16	[2]
Gastric membrane vesicles (acidifying conditions)	2.4	[3]
H ⁺ ,K ⁺ -ATPase inhibitor	5.8	[2]
Gastric membrane vesicles (reduced acidification)	30	[3]

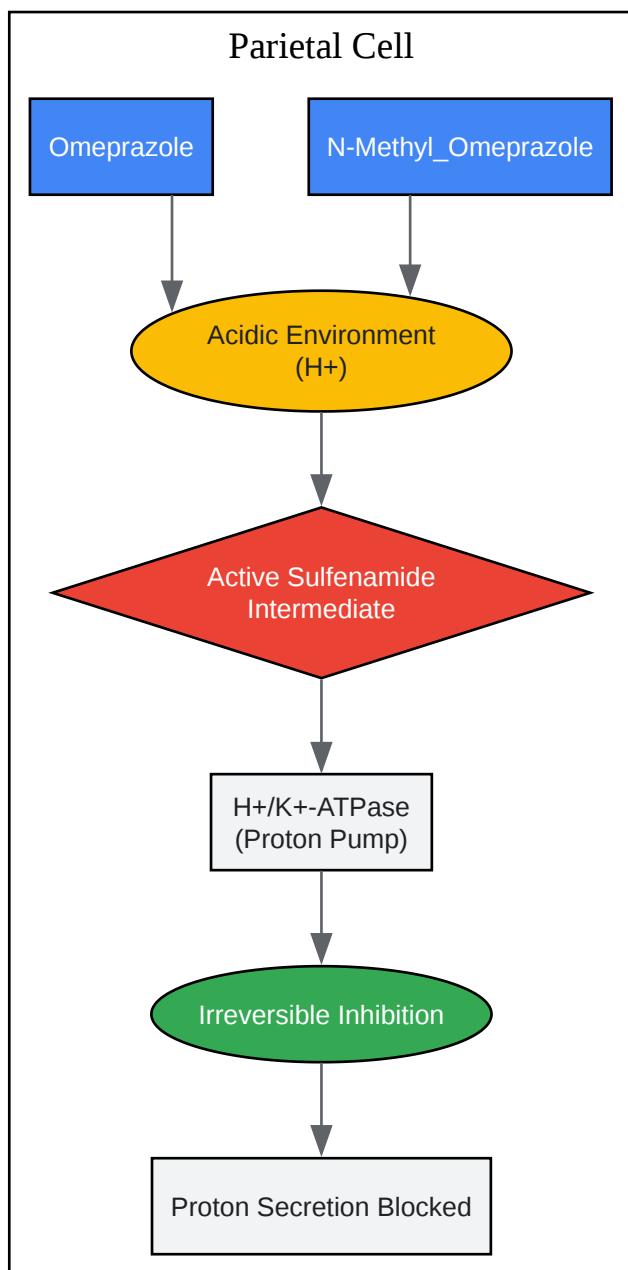
Note: IC₅₀ values for omeprazole can vary significantly based on the specific experimental conditions.

Mechanism of Action: A Tale of Two Protons

Omeprazole is a prodrug that requires activation in an acidic environment.[4] The low pH of the parietal cell canalculus protonates the pyridine and benzimidazole nitrogens of omeprazole, triggering a chemical rearrangement to form a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition.[4]

N-Methyl omeprazole, possessing a methyl group on one of the benzimidazole nitrogens, can likely undergo a similar acid-catalyzed activation. The N-methylated benzimidazole ring can still open under acidic conditions to form a sulfenic acid intermediate, which is the active species for proton pump inhibition. However, the presence of the methyl group may alter the pKa of the benzimidazole ring system, potentially affecting the rate and extent of its activation at physiological pH.

A study on omeprazole analogues as efflux pump inhibitors in *Staphylococcus aureus* found that an N-methylated analogue was devoid of activity, suggesting that the N-H proton on the benzimidazole ring is crucial for that particular biological effect.^[5] While this is a different biological target, it highlights the potential for N-methylation to impact activity.



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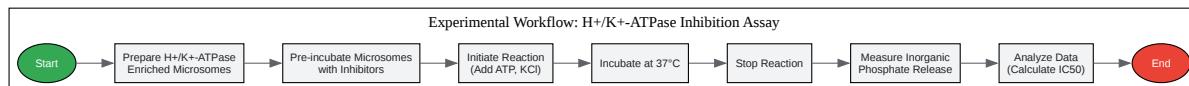
Mechanism of Proton Pump Inhibition

Experimental Protocols: A Blueprint for Comparison

To definitively compare the biological potency of **N-Methyl omeprazole** and omeprazole, a standardized *in vitro* H+/K+-ATPase inhibition assay is required.

Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

- Preparation of H⁺/K⁺-ATPase Enriched Microsomes:
 - Obtain gastric mucosal scrapings from a suitable animal model (e.g., sheep).
 - Homogenize the tissue in an ice-cold homogenization buffer.
 - Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase.
 - Resuspend the final microsomal pellet in a suitable buffer.
- ATPase Activity Assay:
 - Pre-incubate the microsomal preparation with varying concentrations of the test compounds (**N-Methyl omeprazole** and omeprazole) and a vehicle control for 30 minutes.
 - Initiate the enzymatic reaction by adding ATP and KCl.
 - Incubate at 37°C for a defined period (e.g., 30 minutes).
 - Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
 - Quantify the amount of inorganic phosphate released from ATP hydrolysis, typically using a colorimetric method such as the malachite green assay.
- Data Analysis:
 - Calculate the percentage of H⁺/K⁺-ATPase inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve using non-linear regression analysis.

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H⁺/K⁺-ATPase Inhibition Assay Workflow

Conclusion: A Call for Further Investigation

While **N-Methyl omeprazole** shares a structural scaffold with the potent proton pump inhibitor omeprazole, a definitive comparison of their biological potencies is currently not possible due to a lack of published experimental data for the N-methylated analog. The methylation of the benzimidazole nitrogen may influence the compound's activation kinetics and, consequently, its inhibitory activity against the H⁺/K⁺-ATPase. To elucidate the structure-activity relationship and determine the therapeutic potential, if any, of **N-Methyl omeprazole**, direct comparative studies employing standardized in vitro and in vivo models are essential. Researchers are encouraged to utilize the outlined experimental protocols to fill this critical knowledge gap.

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